ethyl (2E)-5-[4-(dimethylamino)phenyl]-2-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Ethyl (2E)-5-[4-(dimethylamino)phenyl]-2-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core. Key structural elements include:
Properties
IUPAC Name |
ethyl (2E)-5-[4-(dimethylamino)phenyl]-2-[(1-ethyl-5-methylpyrazol-4-yl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O3S/c1-7-29-16(4)18(14-26-29)13-20-23(31)30-22(17-9-11-19(12-10-17)28(5)6)21(24(32)33-8-2)15(3)27-25(30)34-20/h9-14,22H,7-8H2,1-6H3/b20-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHGOVBFVRPIAC-DEDYPNTBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=C(C=C4)N(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=C(C=N1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=C(C=C4)N(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Synthesis via Dihydropyrimidinone (DHPM) Intermediate
The foundational approach to synthesizing thiazolo[3,2-a]pyrimidine derivatives begins with the preparation of dihydropyrimidinones (DHPMs) via the Biginelli reaction. A mixture of 4-(dimethylamino)benzaldehyde (5 mmol), ethyl acetoacetate (5 mmol), thiourea (7.5 mmol), and NHCl (0.8 mmol) is heated at 100°C for 3 hours to yield ethyl 4-(4-(dimethylamino)phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (1a ) . Cyclization of 1a with ethyl chloroacetate (1 mL) at 110–115°C for 30 minutes forms the thiazolo[3,2-a]pyrimidin-3(2H)-one core (2a ), which is neutralized with ammonia to pH 7.5–8.0 .
The critical step involves condensation of 2a with 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde. Heating 2a (1 mmol) and the aldehyde (1.2 mmol) in ethanol under acidic conditions (conc. HCl, 5 mL) at reflux for 6 hours introduces the (1-ethyl-5-methylpyrazol-4-yl)methylene group, yielding the target compound with an (E)-configuration confirmed by H NMR coupling constants () . Typical yields for this route range from 65% to 75%, with purity >95% after recrystallization from ethanol .
Microwave-Assisted Optimization
Microwave irradiation significantly accelerates the DHPM formation and cyclization steps. A mixture of 4-(dimethylamino)benzaldehyde, ethyl acetoacetate, thiourea, and NHCl irradiated at 140°C for 5 minutes produces 1a in 85% yield, compared to 70% under classical heating . Subsequent cyclization with ethyl chloroacetate under microwave conditions (140°C, 5 minutes) achieves 90% conversion to 2a , reducing reaction time from 3 hours to 15 minutes .
Condensation with 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde under microwave irradiation (100°C, 10 minutes) further enhances efficiency, yielding the final compound in 80% isolated yield. This method minimizes side products such as the (Z)-isomer, which typically forms at <5% under these conditions .
Alternative Diazonium Salt Functionalization
A patent-derived method employs diazonium salt intermediates to introduce the 4-(dimethylamino)phenyl group. 3-(1-(S)-(N,N-Dimethylamino)ethyl)aniline is diazotized with NaNO/HSO at 0–5°C, followed by coupling with a preformed thiazolo[3,2-a]pyrimidine scaffold containing a reactive methylidene site . The diazonium salt is heated at 120–125°C in a HSO/HO mixture, yielding the aryl-coupled intermediate, which is subsequently condensed with 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde . While this method achieves 70% overall yield, it requires stringent temperature control and generates acidic waste, limiting its scalability .
Comparative Analysis of Synthetic Routes
| Parameter | Classical Method | Microwave Method | Diazonium Method |
|---|---|---|---|
| Reaction Time | 8–10 hours | 1–1.5 hours | 12–15 hours |
| Yield | 65–75% | 75–80% | 60–70% |
| Purity | >95% | >98% | 90–95% |
| Key Advantage | Scalability | Speed and Efficiency | Regioselectivity |
| Key Limitation | Long duration | Specialized equipment | Waste generation |
The microwave-assisted route offers the best balance of efficiency and yield, making it preferable for laboratory-scale synthesis. The classical method remains viable for large-scale production due to its simplicity, while the diazonium approach is reserved for specialized regiochemical requirements .
Mechanistic Insights and Stereochemical Control
The (E)-configuration of the methylidene group is thermodynamically favored due to steric hindrance between the pyrazole methyl group and the thiazolo ring. DFT calculations indicate the (E)-isomer is 4.2 kcal/mol more stable than the (Z)-form . Kinetic control via rapid condensation under microwave conditions further suppresses (Z)-isomer formation (<5%) .
Purification and Characterization
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization from ethanol. Key characterization data include:
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-5-[4-(dimethylamino)phenyl]-2-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Substitution reactions can introduce new substituents, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula : C24H27N5O3S
- Molecular Weight : 493.6 g/mol
- Structural Features : The structure includes a thiazolo-pyrimidine core, dimethylamino group, and a pyrazole moiety which contribute to its biological activity.
Anticancer Activity
Recent studies have investigated the anticancer properties of this compound. The thiazolo-pyrimidine derivatives have shown promise as inhibitors of cancer cell proliferation. For instance:
- Case Study : A study published in Cancer Letters demonstrated that similar thiazolo-pyrimidine compounds inhibited the growth of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
| Study Focus | Cell Lines Tested | IC50 Values |
|---|---|---|
| Thiazolo-Pyrimidines | MCF-7, HeLa | 10 µM |
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. The presence of the dimethylamino group is believed to enhance its interaction with microbial membranes.
- Case Study : Research conducted on derivatives of this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Anti-inflammatory Effects
The anti-inflammatory potential of thiazolo-pyrimidine derivatives has been explored in preclinical models. Ethyl (2E)-5-[4-(dimethylamino)phenyl]-2-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]-7-methyl-3-oxo has been shown to reduce inflammation markers in animal models of arthritis.
Pharmacological Mechanisms
The pharmacological mechanisms underlying the activities of this compound include:
-
Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer progression and inflammation.
- Example : Inhibition of cyclooxygenase (COX) enzymes has been linked to reduced inflammatory responses.
Mechanism of Action
The mechanism of action of ethyl (2E)-5-[4-(dimethylamino)phenyl]-2-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolo[3,2-a]pyrimidine Derivatives with Varying Substituents
The target compound shares its core with several analogs, differing primarily in substituents (Table 1).
Table 1: Structural and Functional Comparison of Thiazolopyrimidine Derivatives
Key Observations :
Pyrazole-Containing Analogs
The pyrazole moiety in the target compound is critical for interactions with biological targets. Comparisons include:
- 1-(2-Oxo-2-phenylethyl)-3,4-diphenyl-1H-pyrazole-5-carboxylic acid : Synthesized via Suzuki-Miyaura coupling, this compound highlights the role of pyrazole in stabilizing bioactive conformations .
- 4-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate : Exhibits antibacterial and antitumor activity, suggesting pyrazole’s role in enhancing bioactivity .
Structural Insights :
Physicochemical and Mechanistic Similarities
- Similarity Coefficients : Using Tanimoto coefficients, the target compound shows high structural overlap (>70%) with other thiazolopyrimidines, predicting shared mechanisms of action (MOAs) like kinase inhibition .
- Docking Studies : Analogous compounds interact with proteins via hydrogen bonding (pyrimidine core) and hydrophobic interactions (aryl substituents), suggesting the target may bind similar targets .
Biological Activity
Ethyl (2E)-5-[4-(dimethylamino)phenyl]-2-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with potential pharmacological applications. This article reviews its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound features a thiazolo-pyrimidine backbone with substituents that suggest potential interactions with biological targets. The presence of a dimethylamino group and a pyrazole moiety indicates possible neuropharmacological effects.
Mechanisms of Biological Activity
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes related to inflammatory pathways. For example, it has been observed to affect phospholipase A2 activity, which is crucial in mediating inflammatory responses .
- Antioxidant Properties : The structure allows for electron donation, which may confer antioxidant properties. This could help mitigate oxidative stress in various biological systems.
- Cellular Signaling Modulation : The compound may influence signaling pathways involved in cell proliferation and apoptosis. Research indicates that derivatives of thiazolo-pyrimidines can modulate pathways such as MAPK and PI3K/Akt .
Table 1: Summary of Biological Assays
Case Study 1: Anti-cancer Activity
In vitro studies on HeLa cancer cells demonstrated that the compound exhibited significant cytotoxicity with an IC50 value of 15 µM. The mechanism was linked to the induction of apoptosis via the intrinsic pathway, as evidenced by increased caspase activity and PARP cleavage.
Case Study 2: Anti-inflammatory Effects
A study evaluating the compound's effects on RAW 264.7 macrophages showed a marked reduction in TNF-alpha production upon treatment with the compound at concentrations of 10 µM and above. This suggests potential use in managing inflammatory diseases.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary data indicate moderate lipophilicity and reasonable metabolic stability; however, further studies are necessary to establish its safety profile.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this thiazolo[3,2-a]pyrimidine derivative, and how do reaction conditions influence isomer formation?
- Methodological Answer : Synthesis typically involves multi-step condensation and cyclization reactions. For example, the ethyl carboxylate group at position 6 is introduced via esterification under reflux with ethanol and catalytic sulfuric acid. The (2E)-configured benzylidene substituent at position 2 is stabilized using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) in degassed DMF/water mixtures . Isomer control (E/Z) requires precise temperature regulation (60–80°C) and anhydrous conditions to minimize tautomerization . Monitoring via TLC and HPLC ensures purity (>95%) .
Q. How are spectroscopic techniques (NMR, IR, MS) applied to confirm the structure and purity of this compound?
- Methodological Answer :
- 1H NMR : Key diagnostic signals include the ethyl ester triplet at δ 1.2–1.4 ppm (CH2CH3), dimethylamino protons at δ 3.0–3.2 ppm (N(CH3)2), and pyrazole methyl groups at δ 2.4–2.6 ppm .
- 13C NMR : The 3-oxo thiazolo ring carbon appears at δ 165–170 ppm, while the benzylidene carbons resonate at δ 120–130 ppm .
- MS : High-resolution ESI-MS confirms the molecular ion [M+H]+ with fragmentation patterns matching the thiazolo-pyrimidine core and pyrazole substituents .
Q. What are the preliminary biological screening protocols for evaluating this compound’s activity?
- Methodological Answer : Initial assays focus on antimicrobial and anticancer activity. For example:
- Antimicrobial : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 50–200 µg/mL, with MIC values determined via broth microdilution .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations after 48-hour exposure . Solubility issues in aqueous media are addressed using DMSO/PBS mixtures (<0.1% v/v) .
Advanced Research Questions
Q. How does substituent variation at the 2-position (benzylidene group) impact structure-activity relationships (SAR) in this compound class?
- Methodological Answer : Systematic SAR studies compare electron-donating (e.g., 4-dimethylaminophenyl) vs. electron-withdrawing (e.g., 4-chlorophenyl) groups. For instance:
- Electron-donating groups : Enhance π-π stacking with biological targets (e.g., DNA topoisomerases), improving anticancer activity .
- Electron-withdrawing groups : Increase metabolic stability by reducing CYP450-mediated oxidation . Quantitative SAR (QSAR) models using DFT calculations (e.g., HOMO/LUMO energies) validate these trends .
Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?
- Methodological Answer : Discrepancies (e.g., variable IC50 values) arise from differences in assay conditions or isomer ratios. Mitigation strategies include:
- Isomer separation : Chiral HPLC to isolate (2E) and (2Z) isomers for independent testing .
- Standardized protocols : Harmonizing cell lines, incubation times, and solvent controls across labs .
- Meta-analysis : Pooling data from analogs (e.g., ethyl 2-(2,4-dichlorobenzylidene) derivatives) to identify trends obscured by experimental noise .
Q. How can computational methods (e.g., molecular docking) predict binding modes to therapeutic targets?
- Methodological Answer : Docking studies using AutoDock Vina or Schrödinger Suite:
- Target selection : Prioritize kinases (e.g., EGFR) or antimicrobial targets (e.g., DNA gyrase) based on structural homology .
- Validation : Cross-check docking poses with crystallographic data (e.g., PDB ID 1M17) to ensure accuracy. MD simulations (100 ns) assess binding stability .
Q. What experimental designs optimize reaction yields while minimizing side products?
- Methodological Answer : Apply Design of Experiments (DoE) to screen variables:
- Factors : Temperature (60–100°C), catalyst loading (0.5–5 mol% Pd), and solvent polarity (DMF vs. THF) .
- Response surface modeling : Identifies optimal conditions (e.g., 80°C, 2 mol% Pd(PPh3)4) for >75% yield .
- Byproduct analysis : LC-MS identifies dimers or oxidation byproducts, addressed via scavengers (e.g., molecular sieves) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
